molecular formula C15H13NO4S B14184726 3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl- CAS No. 889879-79-2

3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-

Cat. No.: B14184726
CAS No.: 889879-79-2
M. Wt: 303.3 g/mol
InChI Key: SOZNTFFFGPTWDW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a methyl group, and a thioether linkage to a methoxycarbonylphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or alcohols, base such as sodium hydroxide, solvent like ethanol.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-Pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid (3-Pyridinecarboxylic acid):

    Isonicotinic acid (4-Pyridinecarboxylic acid): With a carboxylic acid group at the 4-position.

Uniqueness

3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl- is unique due to the presence of the thioether linkage and the methoxycarbonylphenyl group, which impart distinct chemical and biological properties compared to other pyridinecarboxylic acids .

Properties

CAS No.

889879-79-2

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)sulfanyl-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H13NO4S/c1-9-3-8-12(14(17)18)13(16-9)21-11-6-4-10(5-7-11)15(19)20-2/h3-8H,1-2H3,(H,17,18)

InChI Key

SOZNTFFFGPTWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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